molecular formula C16H14Cl2N2O2 B5874442 3,4-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide

3,4-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide

Cat. No.: B5874442
M. Wt: 337.2 g/mol
InChI Key: VNTNXMCVRXASPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide is a high-purity chemical compound intended for research and development applications. This benzamide derivative features a dichlorinated benzene ring and a substituted aniline moiety, a structural motif often investigated in medicinal chemistry for its potential biological activity. Researchers value this compound as a key intermediate or building block in the synthesis of more complex molecules and for its utility in structure-activity relationship (SAR) studies. The specific research applications, mechanism of action, and pharmacological profile of this compound are areas of ongoing scientific investigation. As a specialized reagent, it may be of interest in developing enzyme inhibitors or receptor modulators. Scientists are encouraged to consult the current scientific literature for the latest findings on this compound's research value. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c1-10(21)20(2)13-6-4-12(5-7-13)19-16(22)11-3-8-14(17)15(18)9-11/h3-9H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTNXMCVRXASPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-(N-methylacetamido)aniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3,4-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

3,4-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. For example, it may act as an inhibitor of certain kinases or proteases, which are critical in cell signaling and regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorobenzamide Derivatives with Varied Substitutions

Key Structural Features :

  • Core : Benzamide with halogen substitutions.
  • N-Substituents : Alkyl, aryl, or heterocyclic groups.
Table 1: Comparative Analysis of Dichlorobenzamide Analogs
Compound Name Benzamide Substitution N-Substituent Molecular Weight (g/mol) LogP Biological Activity (If Reported) Reference
3,4-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide 3,4-dichloro 4-(N-methylacetamido)phenyl ~350 (estimated) ~3.0* Not explicitly reported N/A
N-(2-Aminoethyl)-2,4-dichloro-N-(4-chlorophenyl)benzamide (51) 2,4-dichloro 2-aminopropyl + 4-chlorophenyl 391.3 4.2 Trypanosoma brucei inhibitor (IC₅₀: 0.8 µM)
3,4-Dichloro-N-(piperidin-4-yl)benzamide (16c) 3,4-dichloro Piperidin-4-yl 428.3 3.8 KV10.1 inhibitor (anticancer potential)
N-(4-(3-phenylureido)phenyl)benzamide (6a–g) None 4-(3-phenylureido)phenyl ~350–400 2.5–3.5 Anticancer (ADMET properties calculated)
3,4-Dichloro-N-[4-(1,3-thiazol-2-ylsulfonyl)phenyl]benzamide 3,4-dichloro 4-(thiazol-2-ylsulfonyl)phenyl 428.3 3.83 Not reported
N-(2,4-dichloro-5-isopropoxyphenyl)benzamide 3,4-dichloro 2,4-dichloro-5-isopropoxyphenyl 428.3 4.5 Not reported

*Estimated based on structural analogs.

Impact of Substituent Position and Functional Groups

A. Halogen Substitution Patterns
  • 3,4-Dichloro vs. 2,4-Dichloro: Compounds with 3,4-dichloro substitution (e.g., the target compound and 16c ) exhibit distinct electronic and steric effects compared to 2,4-dichloro analogs (e.g., compound 51 ). The 3,4-dichloro arrangement may enhance π-π stacking interactions in hydrophobic binding pockets, as seen in KV10.1 inhibitors . 2,4-Dichloro derivatives (e.g., compounds 50–55 ) demonstrate potent anti-parasitic activity against Trypanosoma brucei, suggesting halogen position critically influences target selectivity .
B. N-Substituent Modifications
  • Aminoethyl vs. Acetamido Groups: Aminoethyl-containing compounds (e.g., 51 , 65–69 ) often form hydrochloride salts to improve solubility. However, their basic amino groups may increase metabolic instability compared to the N-methylacetamido group in the target compound, which is less prone to oxidation .
  • Heterocyclic vs. In contrast, the 4-(N-methylacetamido)phenyl group in the target compound balances hydrophobicity and polarity, possibly optimizing membrane permeability .

Biological Activity

3,4-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the benzamide class of compounds, characterized by a dichlorobenzene moiety attached to a phenyl group with an N-methylacetamido substitution. The presence of chlorine atoms enhances its reactivity, potentially allowing for interactions with various biological targets.

Property Description
Molecular Formula C15H15Cl2N3O
Molecular Weight 320.21 g/mol
Solubility Soluble in organic solvents; limited solubility in water
Melting Point Not specified in available literature

Antibacterial Properties

Research suggests that this compound exhibits antibacterial activity, which is common among benzamide derivatives. The compound's mechanism likely involves binding to specific enzymes or receptors, inhibiting their function and disrupting cellular processes such as proliferation and apoptosis.

The compound's action may involve:

  • Enzyme Inhibition : It potentially inhibits key enzymes involved in bacterial metabolism.
  • Receptor Interaction : It may bind to specific receptors that modulate inflammatory responses or cell signaling pathways.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study evaluated the antibacterial efficacy of various benzamide derivatives, including this compound. The compound demonstrated moderate to good activity against several bacterial strains, indicating its potential as a lead compound for developing new antibacterial agents.
  • Pharmacological Profile :
    • In vitro studies assessed the compound's effects on human cell lines. Results indicated that it could alter cell cycle progression and induce apoptosis in cancer cell lines, suggesting potential applications in oncology.
  • Comparative Analysis with Similar Compounds :
    • A comparative study highlighted how structural variations among benzamide derivatives influence their biological activity. This compound was found to have a unique pharmacokinetic profile due to its specific N-methylacetamido substitution, enhancing solubility and stability compared to other derivatives.

Potential Applications

Given its biological activity, this compound has potential applications in:

  • Antibacterial Drug Development : Its efficacy against bacterial strains positions it as a candidate for further development into therapeutic agents.
  • Cancer Treatment : The ability to induce apoptosis in cancer cells opens avenues for research into its use as an anticancer drug.
  • Inflammatory Disease Management : Its interaction with inflammatory pathways suggests potential use in treating conditions characterized by excessive inflammation.

Q & A

Q. What are the key synthetic routes for 3,4-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential coupling reactions. For example, amide bond formation between 3,4-dichlorobenzoyl chloride and 4-(N-methylacetamido)aniline is critical. Key steps include:

  • Coupling Reaction : Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in acetonitrile:water (3:1) at room temperature for 72 hours to ensure high yield .
  • Purification : Crystallization from methanol:water (4:1) improves purity (75% yield reported in analogous syntheses) .
  • Optimization : Adjusting solvent polarity, temperature, and stoichiometry minimizes side reactions. For instance, anhydrous conditions reduce hydrolysis of intermediates .

Q. Which spectroscopic methods are most reliable for structural confirmation and purity assessment?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., distinguishing chloro and acetamido groups). For example, aromatic protons in the benzamide core appear as distinct doublets (δ 7.10–8.03 ppm in analogous compounds) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ peaks at m/z 385.3 in related benzamides) .
  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Cross-referencing with NIST spectral databases ensures accuracy .

Advanced Research Questions

Q. How can contradictory enzyme inhibition data across studies be resolved?

Contradictions often arise from assay variability. Methodological considerations include:

  • Enzyme Isoforms : Verify the specific isoform tested (e.g., kinase vs. phosphatase inhibition profiles differ drastically) .
  • Assay Conditions : Standardize buffer pH, ionic strength, and cofactors. For instance, Mg²+ concentration impacts ATP-dependent kinase activity .
  • Control Experiments : Use known inhibitors (e.g., staurosporine for kinases) to validate assay reproducibility .
  • Data Normalization : Express inhibition as % activity relative to vehicle controls to account for batch-to-batch variability .

Q. What strategies improve the pharmacokinetic (PK) properties of this compound for in vivo studies?

  • Prodrug Modifications : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility. For example, masking the acetamido group as a tert-butyl carbamate improves oral bioavailability in related compounds .
  • Structure-Activity Relationship (SAR) : Systematic substitution of the dichlorophenyl ring with electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability .
  • Formulation : Use lipid-based nanoemulsions to increase plasma half-life, as demonstrated for hydrophobic benzamides .

Q. How can computational modeling guide the design of derivatives with higher target affinity?

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinase ATP-binding pockets). Focus on hydrogen bonds between the acetamido group and conserved residues (e.g., Lys68 in EGFR) .
  • Free Energy Perturbation (FEP) : Quantify the impact of substituent changes (e.g., replacing chlorine with bromine) on binding energy .
  • ADMET Prediction : Tools like SwissADME assess permeability (LogP <5) and cytochrome P450 interactions to prioritize synthesizable candidates .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationEDC-mediated coupling, solvent polarity adjustment, crystallization purification
Structural Elucidation¹H/¹³C NMR, ESI-MS, NIST spectral validation
Enzyme Inhibition StudiesIsoform-specific assays, standardized buffers, control normalization
PK/PD ImprovementProdrug design, SAR analysis, lipid nanoformulations
Computational DesignMolecular docking, FEP, ADMET prediction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.